molecular formula C24H27NO6 B1227319 2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester

2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester

Cat. No. B1227319
M. Wt: 425.5 g/mol
InChI Key: CKTLEGBRDQGLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester is an aromatic ether.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Dihydro-1,4-Dioxin Derivatives : A study by Mah et al. (2000) outlines the synthesis of 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides, a process involving the construction of dihydro-1,4-dioxin. This research contributes to the understanding of synthesizing dihydro-1,4-dioxin derivatives, which can be related to the synthesis of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Mah et al., 2000).

  • Synthesis of Carboxylic Acid Esters : Kozlov and Dikusar (2019) have synthesized carboxylic acid esters through a three-component condensation process. This approach can provide insights into the synthesis techniques applicable to similar compounds like 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Kozlov & Dikusar, 2019).

  • Reactions of Ester Compounds : Research by Pimenova et al. (2003) on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provides insight into the reaction pathways of similar ester compounds, which can be relevant to understanding the reactions of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Pimenova et al., 2003).

Applications in Organic Chemistry and Biochemistry

  • Role in Esterification Reactions : Wang et al. (2012) studied the selective esterifications of primary alcohols using Oxyma derivatives, demonstrating the significance of certain esters in organic synthesis. This study can provide a conceptual framework for the role of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in similar reactions (Wang et al., 2012).

  • Use in Photoremovable Protecting Groups : Literák et al. (2008) explored the use of carboxylic acid esters as photoremovable protecting groups in chemical syntheses. Insights from this study can inform the potential use of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester as a photoremovable protecting group in various synthetic applications (Literák et al., 2008).

  • Synthesis of Heterocyclic Compounds : Sato et al. (1989) described a method for synthesizing dioxinone-5-carboxylates, which are key intermediates for creating six-membered heterocyclic compounds. This research could be related to the applications of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in the synthesis of complex heterocyclic structures (Sato et al., 1989).

properties

Product Name

2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate

InChI

InChI=1S/C24H27NO6/c1-4-24(2,3)17-5-9-19(10-6-17)31-20-11-7-18(8-12-20)25-22(26)16-30-23(27)21-15-28-13-14-29-21/h5-12,15H,4,13-14,16H2,1-3H3,(H,25,26)

InChI Key

CKTLEGBRDQGLJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)C3=COCCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
Reactant of Route 3
Reactant of Route 3
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
Reactant of Route 4
Reactant of Route 4
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
Reactant of Route 5
Reactant of Route 5
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester

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